The synthesis of lysostaphin typically involves recombinant DNA technology. The gene encoding mature lysostaphin is cloned into expression vectors such as pGEX-2T and transformed into E. coli strains for protein expression. Induction of protein synthesis is achieved using isopropyl β-D-1-thiogalactopyranoside at a concentration of 0.5 mM, followed by harvesting and purification steps including sonication, affinity chromatography, and gel filtration .
Lysostaphin consists of two main domains: an N-terminal catalytic domain and a C-terminal cell wall targeting domain (SH3b). The catalytic domain exhibits a barrel-like fold typical of zinc-dependent endopeptidases, while the SH3b domain facilitates binding to peptidoglycan substrates .
Lysostaphin catalyzes the hydrolysis of amide bonds within the pentaglycine cross-link, specifically targeting the bonds between Gly1-Gly2 and Gly2-Gly3. The enzyme exhibits a preference for cleaving the first bond, which is critical for its antibacterial action .
The reaction mechanism involves:
Lysostaphin's mechanism involves several key steps:
Data from kinetic studies reveal that lysostaphin efficiently hydrolyzes specific peptide bonds within its substrate, demonstrating its targeted action against staphylococci .
Lysostaphin has several significant scientific applications:
The 246-residue N-terminal catalytic domain belongs to the MEROPS M23 family of zinc-dependent endopeptidases. This domain adopts a β-sandwich fold characterized by a central β-barrel structure, housing the catalytic machinery essential for peptidoglycan hydrolysis. The active site features a conserved HEXXH zinc-binding motif (residues H²⁹⁶-X-X-X-H³⁰⁰ in full-length lysostaphin numbering) complemented by a distal aspartate residue (D³⁶⁰) that collectively coordinate a catalytic zinc ion in a tetrahedral geometry [5] [6]. This zinc ion activates a water molecule to serve as a nucleophile, enabling hydrolytic cleavage of the Gly-Gly bond within the pentaglycine cross-bridges characteristic of Staphylococcus aureus peptidoglycan. The catalytic mechanism involves precise positioning of the scissile peptide bond through zinc-mediated polarization of the carbonyl oxygen, while conserved histidine residues facilitate nucleophilic attack [9] [10].
The 92-residue C-terminal domain (residues 401-493) adopts an SH3b (bacterial Src Homology 3) fold, a structural motif specialized for peptidoglycan recognition. Unlike canonical eukaryotic SH3 domains that bind proline-rich sequences, the SH3b domain in lysostaphin features a distinct N-terminal extension forming a deep groove between β-strands 1 and 2 (β1-β2 groove) and the RT loop. This groove serves as the primary binding site for pentaglycine cross-bridges [3] [7]. The SH3b domain is indispensable for lysostaphin's specificity toward staphylococci, as it selectively anchors the enzyme to PG containing pentaglycine bridges, thereby positioning the catalytic domain for efficient cleavage [1] [8]. Structural studies reveal this domain comprises eight β-strands organized into two orthogonal β-sheets, creating a rigid scaffold for substrate recognition [4] [7].
Connecting the CAT and CWT domains is a 14-residue unstructured linker (residues 385-400) rich in glycine and serine residues. This linker confers significant interdomain flexibility, as evidenced by Small-Angle X-ray Scattering (SAXS) and molecular dynamics simulations. SAXS data analysis reveals lysostaphin populates two predominant conformational states in solution: an extended conformation facilitating simultaneous engagement with spatially separated PG epitopes, and a compact state suggesting transient interdomain proximity [1] [10]. This inherent flexibility is functionally critical, allowing the enzyme to navigate the complex three-dimensional architecture of the peptidoglycan meshwork and efficiently hydrolyze cross-links. Biochemical studies confirm that rigidification of this linker region significantly impairs bacteriolytic efficiency, underscoring the importance of conformational dynamics in vivo [5] [10].
Table 1: Domain Organization of Lysostaphin
Domain/Region | Residue Range | Structural Features | Primary Function |
---|---|---|---|
N-Terminal Catalytic (CAT) | 248-384 | β-barrel fold; HEXXH + D zinc-binding motif | Zinc-dependent hydrolysis of pentaglycine bridges |
Linker Region | 385-400 | Gly/Ser-rich unstructured peptide | Provides interdomain flexibility |
C-Terminal Targeting (CWT/SH3b) | 401-493 | 8 β-strands; N-terminal extension forming β1-β2 binding groove | Pentaglycine recognition and cell wall anchoring |
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